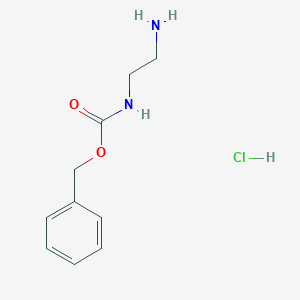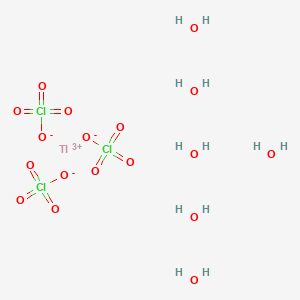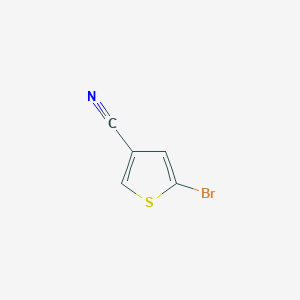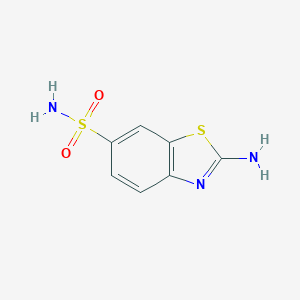![molecular formula C20H14N2O B100523 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-39-8](/img/structure/B100523.png)
3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. This compound is a pyrazolopyridine derivative, which is a class of compounds that has shown potential in the treatment of various diseases.
作用机制
The mechanism of action of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine is not fully understood. However, it has been reported to interact with various targets, including enzymes and receptors, which are involved in the progression of various diseases. For example, the compound has been reported to inhibit the activity of acetylcholinesterase by binding to its active site. It has also been shown to inhibit the activity of various kinases, which play a critical role in the progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine depend on the disease being treated and the target being inhibited. For example, the compound has been reported to induce apoptosis in cancer cells, which leads to a decrease in cell proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the level of acetylcholine in the brain. This, in turn, leads to an improvement in cognitive function in patients with Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine in lab experiments is its wide range of biological activities. This makes it a useful compound for studying various diseases and their mechanisms of action. Additionally, the synthesis method for this compound is relatively simple and has a high yield, which makes it easy to obtain in large quantities.
One of the limitations of using 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for the research on 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine. One direction is to further investigate the mechanism of action of this compound. This will help to better understand how the compound interacts with various targets and may lead to the development of more effective treatments for various diseases.
Another direction is to investigate the potential of this compound in combination with other drugs. Combination therapy has been shown to be effective in the treatment of various diseases, and it may be possible to enhance the activity of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine by combining it with other drugs.
Finally, future research could focus on the development of new derivatives of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine. This may lead to the development of compounds with improved activity and reduced toxicity, which could be used in the treatment of various diseases.
合成方法
The synthesis of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine involves the reaction of 2-phenylpyridine-3-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with benzoyl chloride to obtain the final product. This method has been reported to have a high yield and is relatively simple to carry out.
科学研究应用
3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. The compound has been reported to exhibit anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the progression of Alzheimer's disease. Additionally, 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
17408-39-8 |
|---|---|
产品名称 |
3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine |
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC 名称 |
phenyl-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C20H14N2O/c23-20(16-11-5-2-6-12-16)18-17-13-7-8-14-22(17)21-19(18)15-9-3-1-4-10-15/h1-14H |
InChI 键 |
APZZXOUIPZBQFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C(=O)C4=CC=CC=C4 |
同义词 |
3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



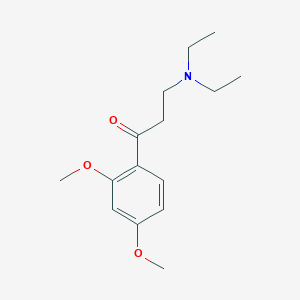
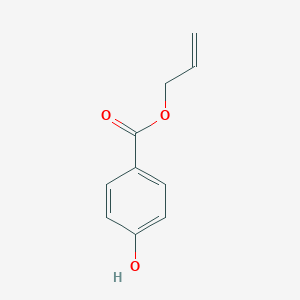
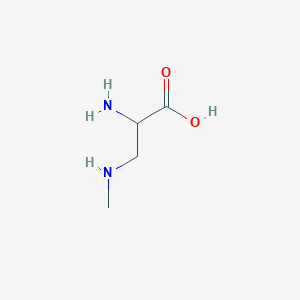
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)


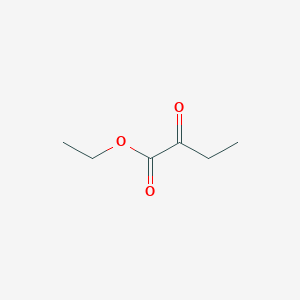
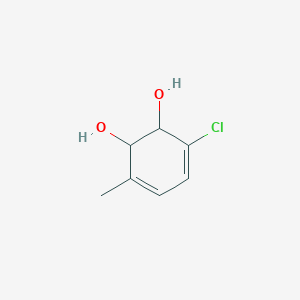
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
